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molecular formula C5H6ClNO2 B8661285 1-Cyano-1-methylethyl chloroformate CAS No. 13162-04-4

1-Cyano-1-methylethyl chloroformate

Cat. No. B8661285
M. Wt: 147.56 g/mol
InChI Key: XCAFUVXBLCWDMX-UHFFFAOYSA-N
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Patent
US04522991

Procedure details

Into a one liter round bottom flask equipped with a phosgene inlet tube, a dry ice cooled condenser, a Teflon blade stirrer and a dropping funnel were added 200 milliliters (ml) of anhydrous ether. The flask was cooled in a dry ice/2-propanol bath and 100 ml of liquid phosgene (1.5 moles) were introduced. A mixture of acetone cyanohydrin (85 grams, 1 mole) and pyridine (80 ml, 1 mole) in 400 ml of anhydrous ether was added dropwise to the pool of phosgene, through the dropping funnel. When the addition was completed, the dry ice/2-propanol bath was replaced by an ice bath and stirring was continued for two hours. The reaction mixture was then stirred at room temperature for an additional two hours. Nitrogen was introduced into the reactor through the reactor inlet tube to remove the excess phosgene. The phosgene containing nitrogen gas stream removed from the reactor was forwarded to a packed column into the top of which was sprayed a solution of 15 weight percent sodium hydroxide and 0.8 weight percent pyridine. After degassing, the reaction mixture was filtered and dried over anhydrous magnesium sulfate. The ether solvent was evaporated and 123 grams (72% yield) of 1-cyano-1-methylethyl chloroformate as a light yellow liquid was obtained. Identification of the product as 1-cyano-1-methylethylchloroformate was confirmed by infrared and nuclear magnetic resonance (NMR) spectroscopy.
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dry ice 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][C:6]([CH3:10])([OH:9])[C:7]#[N:8].N1C=CC=CC=1.C(=O)=O.CC(O)C>CCOCC>[Cl:3][C:1]([O:9][C:6]([C:7]#[N:8])([CH3:10])[CH3:5])=[O:2] |f:3.4|

Inputs

Step One
Name
liquid
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
80 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
dry ice 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a one liter round bottom flask equipped with a phosgene inlet tube, a dry ice cooled condenser, a Teflon blade stirrer and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in a dry ice/2-propanol bath
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for an additional two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Nitrogen was introduced into the reactor through the reactor inlet tube
CUSTOM
Type
CUSTOM
Details
to remove the excess phosgene
ADDITION
Type
ADDITION
Details
The phosgene containing nitrogen gas stream
CUSTOM
Type
CUSTOM
Details
removed from the reactor
CUSTOM
Type
CUSTOM
Details
After degassing
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(=O)OC(C)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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